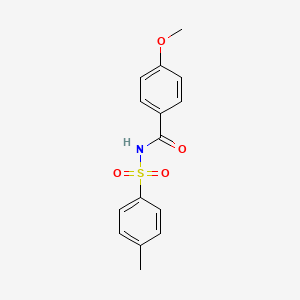

4-Methoxy-N-tosylbenzamide

CAS No.: 58734-14-8

Cat. No.: VC8429505

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58734-14-8 |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 4-methoxy-N-(4-methylphenyl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-15(17)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3,(H,16,17) |

| Standard InChI Key | UIVBALBJIQFSFO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Physicochemical Properties

4-Methoxy-N-tosylbenzamide belongs to the aryl sulfonamide class, featuring a 4-methoxybenzoyl group linked to a 4-methylbenzenesulfonamide moiety. The methoxy substituent at the para-position of the benzoyl ring enhances electron density, while the tosyl (tosylate) group acts as a directing and stabilizing entity in synthetic applications . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 305.35 g/mol | |

| Melting Point | 176°C (ethanol) | |

| Density | 1.273±0.06 g/cm³ | |

| pKa | 5.10±0.10 |

The compound’s crystalline structure and solubility in polar aprotic solvents like dimethylformamide (DMF) facilitate its use in coupling reactions . Spectroscopic characterization via -NMR reveals distinct proton environments: the methoxy group resonates as a singlet at δ 3.76 ppm, while aromatic protons appear between δ 6.66–8.51 ppm . Infrared (IR) spectroscopy confirms carbonyl (1665 cm) and sulfonamide (1355 cm) functionalities .

Synthesis and Characterization

Synthetic Routes

4-Methoxy-N-tosylbenzamide is synthesized via carbodiimide-mediated coupling of 4-methoxybenzoic acid with p-toluenesulfonamide. A representative procedure involves reacting 2-(4-methoxybenzyl)benzoic acid with p-nitrobenzenesulfonamide in dichloromethane (DCM) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as activators . The reaction proceeds at room temperature for 24 hours, yielding the product in 79% after column chromatography .

Analytical Data

Critical spectroscopic data for structural confirmation include:

-

-NMR (400 MHz, CDCl): δ 2.47 (s, 3H, CH), 3.76 (s, 3H, OCH), 4.01 (s, 2H, CH), 6.66–7.59 (m, 8H, Ar–H), 8.11 (s, 1H, NH) .

-

-NMR: δ 21.8 (CH), 55.3 (OCH), 114.0–166.4 (aromatic carbons and carbonyl) .

-

HRMS (ESI): Calculated for [M + H]: 396.1264; Found: 396.1257 .

Reactivity and Mechanistic Insights

Copper-Catalyzed C–H Functionalization

4-Methoxy-N-tosylbenzamide serves as a substrate in copper(II)-mediated intramolecular amidation reactions. Under optimized conditions (Cu(OTf), PhI(OAc), chlorobenzene/acetic acid, 120°C), the compound undergoes benzylic C–H activation to form isoindolinones . The reaction exhibits a pronounced induction period (5–10 minutes), attributed to catalyst activation, and achieves maximum conversion with electron-donating substituents like methoxy . A Hammett analysis (ρ ≈ −1.4) confirms that electron-rich arenes accelerate the rate-determining step, likely involving electrophilic metalation .

Electronic and Steric Effects

The methoxy group’s electron-donating nature enhances reaction rates by stabilizing transition states through resonance. Conversely, steric hindrance from bulky substituents at the benzylic position impedes cyclization, as observed in the failure of substrate 3m to react . Computational studies suggest that the tosyl group coordinates copper, facilitating proximity-driven C–H cleavage .

Applications in Organic Synthesis

Isoindolinone Synthesis

The compound’s primary application lies in constructing isoindolinones—heterocycles with antitumor and antiviral properties. For example, heating 4-Methoxy-N-tosylbenzamide with Cu(OTf) yields 3-(4-methoxyphenyl)-2-tosylisoindolin-1-one (4c), characterized by -NMR (δ 6.74–7.84 ppm) and a carbonyl IR stretch at 1728 cm .

Deprotection and Functionalization

Samarium-mediated deprotection of the tosyl group generates free NH-isoindolinones, enabling further derivatization. This step is critical for accessing bioactive molecules, as demonstrated by the synthesis of antiviral lead compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume